(S)-1-Pentyne-3-ol

Description

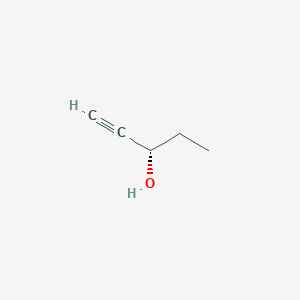

(S)-1-Pentyne-3-ol is a chiral secondary alcohol with a terminal alkyne group. Its molecular formula is C₅H₈O, molecular weight 84.12 g/mol, and CAS Registry Number 4187-86-4 . The compound’s structure features a hydroxyl group at the third carbon and a triple bond between the first and second carbons (Figure 1). The (S)-enantiomer is distinguished by its stereochemistry, which influences its reactivity and biological interactions. This compound is primarily used in organic synthesis and biochemical research, such as in studies of alcohol dehydrogenase (ADH) activity in Drosophila .

Properties

IUPAC Name |

(3S)-pent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKEFWQPNVWTP-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Pentyne-3-ol can be synthesized through various methods. One common approach involves the use of propargyl alcohol as a starting material. The synthesis typically involves the following steps:

Hydroboration-Oxidation: Propargyl alcohol undergoes hydroboration with a borane reagent, followed by oxidation with hydrogen peroxide to yield (S)-1-Pentyne-3-ol.

Asymmetric Catalysis: Another method involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the formation of the (S) enantiomer.

Industrial Production Methods: In an industrial setting, the production of (S)-1-Pentyne-3-ol may involve large-scale hydroboration-oxidation processes. The choice of catalysts and reagents is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Pentyne-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(S)-1-Pentyne-3-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-1-Pentyne-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-1-Penten-3-ol

Molecular Formula : C₅H₁₀O

Molecular Weight : 86.13 g/mol

CAS Number : 616-25-1

Key Differences:

Bond Type and Reactivity: (S)-1-Pentyne-3-ol contains a terminal alkyne (C≡C), making it more acidic (pKa ~25) than (±)-1-Penten-3-ol, which has a double bond (C=C) and typical alcohol acidity (pKa ~16–19). The triple bond in (S)-1-Pentyne-3-ol allows for alkyne-specific reactions (e.g., Sonogashira coupling ), while (±)-1-Penten-3-ol undergoes alkene additions (e.g., hydrohalogenation).

Physical Properties: Property (S)-1-Pentyne-3-ol (±)-1-Penten-3-ol Boiling Point Not reported Estimated 120–130°C (alkynol trend) Flammability Likely high (alkyne hazard) Highly flammable (liquid, vapor) Polarity Higher (due to -OH and C≡C) Moderate (due to -OH and C=C)

Biological Activity :

5-(9-Carbazolyl)-1-Phenyl-1-Pentyne [1(3)]

Molecular Formula: C₂₃H₁₇N Molecular Weight: 307.40 g/mol (estimated) CAS Number: Not provided

Key Differences:

Structural Complexity :

- This compound incorporates a carbazole (aromatic heterocycle) and a phenyl group , making it significantly larger and more conjugated than (S)-1-Pentyne-3-ol.

Applications :

- Used in polymer chemistry and optoelectronics due to extended π-conjugation .

- (S)-1-Pentyne-3-ol lacks aromaticity, limiting its use in materials science.

Synthesis: 5-(9-Carbazolyl)-1-Phenyl-1-Pentyne is synthesized via Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) , whereas (S)-1-Pentyne-3-ol is prepared through simpler alkyne hydration or resolution of racemates.

General Alkynols vs. Alkenols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.